3,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
Description
3,4-Difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluorophenyl group attached to a benzamide core. The molecule features a morpholine ring linked via a 2-oxoethyl spacer to the para position of the phenylamine moiety (Figure 1).
Properties
IUPAC Name |
3,4-difluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c20-16-6-3-14(12-17(16)21)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIMSFBLWPZWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with difluoro and morpholino groups, which are known to influence its biological interactions. The molecular formula is with a molecular weight of approximately 364.39 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor for multiple targets.
1. Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action: The compound may act by inhibiting key signaling pathways involved in cell proliferation and survival.
- Case Studies:
2. Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes involved in critical biological processes:
- Dihydrofolate Reductase (DHFR): Similar compounds have shown promising results as DHFR inhibitors, which are vital for DNA synthesis and cellular replication.
3. Neuroprotective Effects
Emerging research indicates that benzamide derivatives may offer neuroprotective benefits:
- Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have been evaluated for their ability to inhibit AChE, an enzyme linked to Alzheimer's disease.
Data Table: Summary of Biological Activities
Scientific Research Applications
The search results did not provide specific information on the applications of the compound “3,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide.” However, based on existing knowledge and typical research applications of similar compounds, here is a detailed overview.
Pharmaceutical Development
This compound may serve as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases, including:
- Cancer : Compounds with similar structures have shown promise in inhibiting tumor growth. The morpholine moiety can enhance interaction with biological targets.
- Infectious Diseases : The ability to modify the compound's structure could lead to derivatives effective against viral or bacterial infections.
Medicinal Chemistry
The synthesis and modification of this compound can lead to a library of analogs for structure-activity relationship (SAR) studies. Researchers can explore how changes in the functional groups affect biological activity and pharmacokinetics.
Molecular Imaging
Fluorinated compounds are often used in positron emission tomography (PET) imaging due to their favorable imaging properties. This compound could potentially be labeled with a radioactive isotope for tracking biological processes in vivo.
Material Science
The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in developing high-performance polymers or coatings that require chemical stability and resistance to degradation.
Agrochemical Applications
Similar compounds have been investigated for their potential as agrochemicals, including pesticides or herbicides. The ability to alter biological pathways could lead to effective solutions for pest management.
Case Study 1: Anticancer Activity
A study investigating fluorinated benzamides found that modifications at the nitrogen atom significantly enhanced anticancer activity against specific cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation.
Case Study 2: Antimicrobial Properties
Research on morpholine-containing compounds has indicated potential antimicrobial activity. A derivative of this compound could be tested against various pathogens to evaluate its efficacy as an antimicrobial agent.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Application Area |
|---|---|---|---|
| Compound A | Fluorinated amide | Anticancer | Pharmaceutical |
| Compound B | Morpholine ring | Antimicrobial | Agrochemical |
| Compound C | Fluorinated benzene | Imaging agent | Molecular Imaging |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,4-Difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide and Analogues
Key Observations :
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like the thiazolidinone derivatives in .
- Morpholine Role : The morpholin-4-yl group improves solubility and may facilitate interactions with ATP-binding pockets in kinases, as seen in momelotinib-related compounds .
Comparison with Analogues :
Insights :
- Fluorine atoms may reduce metabolic degradation, as observed in thiazolidinones with enhanced antimicrobial stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
